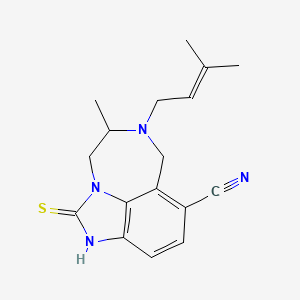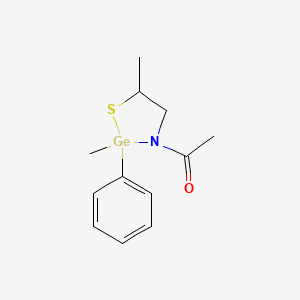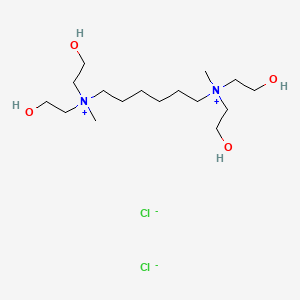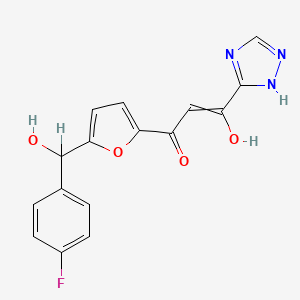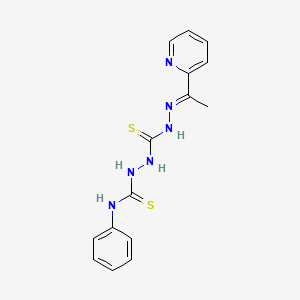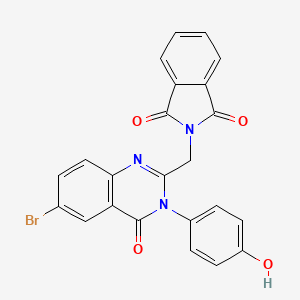
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 1317956 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Preparation Methods
The preparation of BRN 1317956 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
BRN 1317956 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific solvents that facilitate the reaction process. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 1317956 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, BRN 1317956 is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of specific materials and chemicals.
Mechanism of Action
The mechanism of action of BRN 1317956 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The detailed molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
BRN 1317956 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison focuses on the differences in their chemical properties, reactivity, and applications, emphasizing what makes BRN 1317956 distinct.
Conclusion
BRN 1317956 is a versatile compound with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and significance.
Properties
CAS No. |
94253-06-2 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-14(19)11-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3,(H,17,19) |
InChI Key |
RASSWWSAQMWSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)NC(=O)CN3CCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


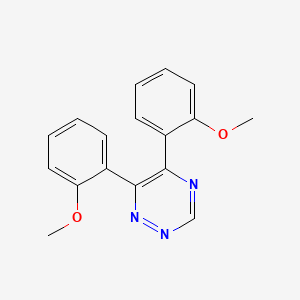


![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
